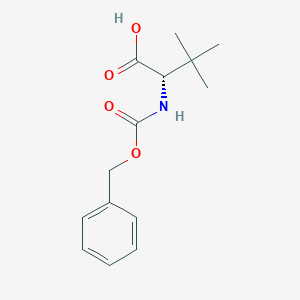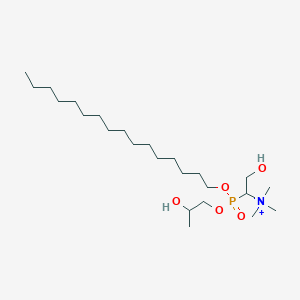
Cbz-L-tert-Leucina
Descripción general
Descripción
(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, also known as (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Fármacos Quirales
Cbz-L-tert-Leucina: es un valioso bloque de construcción en la síntesis de fármacos quirales. Su forma enantioméricamente pura es crucial para crear fármacos ópticamente activos, que son esenciales para los medicamentos que requieren una estereoquímica específica para su eficacia .
Producción de Antagonistas de TRPV4
Este compuesto se utiliza en la preparación de antagonistas de TRPV4. TRPV4 es una proteína involucrada en la sensación de estímulos físicos y es un objetivo para los fármacos que buscan tratar afecciones como el dolor y la inflamación .
Inhibidor para la Proteasa del VIH-1
Los investigadores utilizan This compound en el desarrollo de inhibidores para la proteasa del VIH-1, una enzima necesaria para la maduración del Virus de la Inmunodeficiencia Humana, lo que la convierte en un objetivo para los fármacos antirretrovirales .
Inhibición de la Serina Proteasa
Sirve como precursor en la creación de inhibidores de la serina proteasa. Las serina proteasas juegan un papel en la digestión, la respuesta inmune y la coagulación sanguínea, y su inhibición es importante en el tratamiento de varios trastornos .
Biocatálisis en la Química Verde
This compound: se utiliza en procesos biocatalíticos. Un estudio destacó su producción a través de reducción asimétrica utilizando una nueva Leucina Deshidrogenasa marina de Pseudomonas balearica, lo que es significativo para la síntesis química sostenible y ecológica .
Plantilla de Organocatalizador
Debido a su cadena lateral voluminosa e hidrofóbica de terc-butilo, se aplica ampliamente como plantilla para organocatalizadores en la síntesis asimétrica, lo que es fundamental para producir compuestos con alta pureza enantiomérica .
Ingredientes Farmacéuticos Activos (API)
Como API, This compound es un componente crítico en la formulación de medicamentos, proporcionando la actividad farmacológica necesaria para tratar enfermedades .
Aplicaciones Antibacterianas
Este compuesto ha demostrado potencial en la inhibición del crecimiento bacteriano, lo que podría conducir a nuevos agentes antibacterianos y contribuir a la lucha contra las bacterias resistentes a los antibióticos .
Mecanismo De Acción
Cbz-L-tert-Leucine, also known as (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid or (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid, is a leucine derivative with a wide range of applications in pharmaceutical research .
Target of Action
It is used in the preparation of various pharmaceutical agents such as trpv4 antagonists, hiv-1 protease inhibitors, and serine protease inhibitors . These targets play crucial roles in cellular signaling, immune response, and protein degradation.
Mode of Action
As a leucine derivative, it may interact with its targets by mimicking the natural substrate’s structure, thereby inhibiting the target’s function .
Biochemical Pathways
Given its use in the synthesis of various pharmaceutical agents, it can be inferred that it may influence a variety of biochemical pathways depending on the specific agent it is used to produce .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may be well-absorbed in the body
Result of Action
The molecular and cellular effects of Cbz-L-tert-Leucine’s action are likely to be diverse, given its use in the synthesis of a range of pharmaceutical agents . The specific effects would depend on the particular agent that it is used to produce.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of Cbz-L-tert-Leucine. It is stored at 2-8°C in a sealed, dry environment, suggesting that it is sensitive to moisture and temperature .
Propiedades
IUPAC Name |
(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVNKQLSGGKNKB-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201341702 | |
| Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201341702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59269-54-4, 62965-10-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(dodecylphenoxy)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201341702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(dodecylphenoxy)-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)




![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)



